Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-
CAS No.:
Cat. No.: VC16564810
Molecular Formula: C27H41NOSi
Molecular Weight: 423.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H41NOSi |
|---|---|
| Molecular Weight | 423.7 g/mol |
| IUPAC Name | [bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane |
| Standard InChI | InChI=1S/C27H41NOSi/c1-8-30(9-2,10-3)29-27(26-12-11-13-28-26,24-16-20(4)14-21(5)17-24)25-18-22(6)15-23(7)19-25/h14-19,26,28H,8-13H2,1-7H3/t26-/m0/s1 |
| Standard InChI Key | HMLPLJIECWWHBA-SANMLTNESA-N |
| Isomeric SMILES | CC[Si](CC)(CC)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
| Canonical SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 2-position by a bis(3,5-dimethylphenyl) group and a triethylsilyl ether moiety. The (2S) configuration denotes the absolute stereochemistry at the second carbon of the pyrrolidine ring, critical for its enantioselective catalytic activity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C27H41NOSi |
| Molecular Weight | 423.7 g/mol |
| IUPAC Name | [bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-triethylsilane |
| Chiral Center Configuration | (2S) |
The triethylsilyl (TES) group enhances steric bulk and electronic stabilization, while the bis(3,5-dimethylphenyl) substituents contribute to π-π interactions in transition states during catalytic cycles .
Spectroscopic and Analytical Data
Infrared (IR) spectroscopy reveals characteristic absorption bands for the silyl ether (Si-O-C) at 1050–1100 cm⁻¹ and aromatic C-H stretches (3,5-dimethylphenyl) near 3020 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinct signals for the pyrrolidine ring protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and triethylsilyl methyl groups (δ 0.5–1.0 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 423.7 [M]⁺.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- involves multi-step organic transformations:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of 1,4-diketones .
-
Silyl Ether Installation: Reaction of the pyrrolidine intermediate with triethylsilyl chloride (TESCl) in the presence of a base (e.g., triethylamine).
-
Bis(3,5-dimethylphenyl) Substitution: Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the aromatic groups .
A recent breakthrough in pyrrolidine synthesis involves photochemical ring contraction of pyridines with silylboranes, offering a streamlined route to functionalized pyrrolidines . This method leverages silyl migration under UV irradiation to form 2-azabicyclo[3.1.0]hex-3-ene intermediates, which rearrange to pyrrolidine derivatives .
Reaction Mechanisms
The compound facilitates asymmetric catalysis via enamine or iminium ion activation. In enamine catalysis, the pyrrolidine nitrogen deprotonates carbonyl compounds to form nucleophilic enamines, which react with electrophiles (e.g., α,β-unsaturated carbonyls) to yield chiral adducts . The triethylsilyl group stabilizes transition states through steric shielding, while the dimethylphenyl substituents orient substrates via π-stacking.
Applications in Asymmetric Catalysis
Organocatalytic Reactions
Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)- excels in:
-
Aldol Reactions: Enantioselective formation of β-hydroxy carbonyl compounds with >90% ee .
-
Michael Additions: Catalyzing conjugate additions of nitroalkanes to enones, achieving dr values up to 20:1 .
-
Diels-Alder Cyclizations: Accelerating [4+2] cycloadditions between dienes and dienophiles with high endo selectivity.
Pharmaceutical Relevance
The compound’s ability to generate enantiopure intermediates is pivotal for synthesizing bioactive molecules. For example, it has been employed in the asymmetric synthesis of antiviral agents and kinase inhibitors, where stereochemical fidelity is crucial for activity .
Comparative Analysis with Related Derivatives
Triethylsilyl vs. Trimethylsilyl Analogues
Replacing the triethylsilyl group with trimethylsilyl (TMS) reduces steric bulk, altering catalytic performance:
| Property | Triethylsilyl Derivative | Trimethylsilyl Derivative |
|---|---|---|
| Molecular Weight | 423.7 g/mol | 381.6 g/mol |
| Catalytic Activity (krel) | 1.0 (reference) | 0.7 |
| Enantioselectivity (% ee) | 92–98 | 85–90 |
The triethylsilyl derivative’s superior performance stems from enhanced transition-state stabilization .
(2S) vs. (2R) Enantiomers
The (2S) configuration outperforms the (2R) enantiomer in reactions requiring precise facial discrimination. For instance, in aldol reactions, the (2S) isomer achieves 95% ee versus 82% for (2R) .
Recent Advances and Future Directions
Photochemical Synthesis
Recent studies demonstrate that UV irradiation of pyridines with silylboranes yields pyrrolidine derivatives via vinylazomethine ylide intermediates . This method bypasses traditional multi-step syntheses, enabling rapid access to structurally diverse pyrrolidines .
Computational Modeling
Density functional theory (DFT) calculations have elucidated the role of the triethylsilyl group in transition-state stabilization, guiding the design of next-generation catalysts with tailored steric and electronic profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume